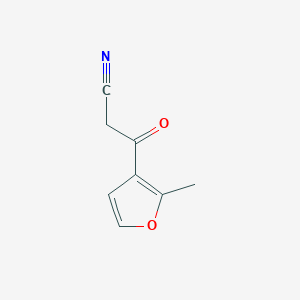

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Description

BenchChem offers high-quality 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylfuran-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZZELMXQVEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353095 | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158386-97-1 | |

| Record name | 2-Methyl-β-oxo-3-furanpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158386-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile (CAS 158386-97-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, a key heterocyclic building block. The document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and presents predicted analytical and spectroscopic data for its characterization. Furthermore, it explores the reactivity of the furan moiety and the β-ketonitrile group, highlighting their significance in synthetic chemistry. The guide also discusses potential applications in drug discovery and materials science, drawing parallels with related furan-containing compounds. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and scientists working with this compound and other related heterocyclic intermediates.

Introduction

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, with the CAS number 158386-97-1, is a bifunctional organic molecule that incorporates both a furan ring and a β-ketonitrile moiety. The furan ring is a common scaffold in many natural products and pharmacologically active compounds, while the β-ketonitrile group is a versatile synthon for the construction of various heterocyclic systems. The unique combination of these two functionalities in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of this compound, covering its synthesis, characterization, reactivity, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 158386-97-1 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [2][3] |

| IUPAC Name | 3-(2-methylfuran-3-yl)-3-oxopropanenitrile | [1] |

| SMILES | CC1=C(C=CO1)C(=O)CC#N | [1] |

| Predicted Melting Point | 95 °C | [2] |

| Predicted Boiling Point | 284.0 ± 30.0 °C | [2] |

| Appearance | Solid (predicted) |

Synthesis and Purification

Proposed Synthetic Pathway: Acylation of Acetonitrile

A logical approach for the synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile involves the condensation of the enolate of acetonitrile with an activated derivative of 2-methyl-3-furoic acid, such as an ester or an acid chloride. The use of a strong, non-nucleophilic base is crucial for the deprotonation of acetonitrile to form the reactive nucleophile.

Diagram: Proposed Synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Caption: Proposed synthetic workflow for 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step experimental protocol based on general procedures for β-ketonitrile synthesis. This protocol should be considered a starting point and may require optimization.

-

Preparation of the Acetonitrile Enolate:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Slowly add a solution of anhydrous acetonitrile in THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture for 1-2 hours to ensure complete formation of the acetonitrile enolate.

-

-

Acylation Reaction:

-

Prepare a solution of 2-methyl-3-furoyl chloride in anhydrous THF.

-

Add the 2-methyl-3-furoyl chloride solution dropwise to the acetonitrile enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

-

Analytical and Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons on the furan ring, likely in the range of δ 2.2-2.5 ppm.

-

A singlet for the methylene protons adjacent to the carbonyl and nitrile groups, expected to appear around δ 3.5-4.0 ppm.

-

Two doublets for the furan ring protons, with chemical shifts characteristic of 3-substituted furans.

-

-

¹³C NMR:

-

A peak for the nitrile carbon, typically in the range of δ 115-120 ppm.

-

A peak for the carbonyl carbon, expected around δ 190-200 ppm.

-

Signals for the furan ring carbons, with chemical shifts influenced by the methyl and acyl substituents.

-

A peak for the methylene carbon adjacent to the carbonyl and nitrile groups.

-

A peak for the methyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

A strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹.

-

A strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1680-1700 cm⁻¹.

-

C-H stretching and bending vibrations for the furan ring and the methyl and methylene groups.

-

C-O stretching vibrations characteristic of the furan ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (149.15). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and cleavage of the side chain from the furan ring.

Reactivity and Synthetic Applications

The chemical reactivity of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is dictated by its two key functional moieties: the furan ring and the β-ketonitrile group.

Reactivity of the Furan Ring

The 2-methyl-3-acylfuran system is susceptible to various transformations. The furan ring can undergo electrophilic substitution reactions, although the acyl group is deactivating. It can also participate in cycloaddition reactions, such as Diels-Alder reactions, and can be susceptible to ring-opening under certain acidic or oxidative conditions.

Reactivity of the β-Ketonitrile Group

The β-ketonitrile moiety is a highly versatile synthetic handle. The methylene protons are acidic and can be readily deprotonated to form a stable enolate, which can then act as a nucleophile in various alkylation and acylation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ketone can undergo typical carbonyl reactions such as reduction, condensation, and addition of nucleophiles. This functionality is particularly useful for the construction of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines.

Diagram: Reactivity of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Caption: Key reactive sites of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

Potential Applications

While specific applications of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Medicinal Chemistry

The furan nucleus is a common motif in many biologically active compounds. The β-ketonitrile functionality allows for the facile synthesis of a variety of heterocyclic scaffolds that are of interest in drug discovery. For instance, derivatives of this compound could be explored as precursors to novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. The 2-methyl-3-furyl moiety itself is found in some natural products with interesting biological profiles.

Materials Science

Furan-based polymers and materials have gained attention for their potential use in renewable plastics and resins. The reactivity of the furan ring in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile could be exploited for the development of novel monomers for polymerization or as cross-linking agents in polymer chemistry.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of a furan ring and a β-ketonitrile functionality provides a platform for the synthesis of a wide range of more complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted analytical data, and potential applications. It is hoped that this technical guide will serve as a useful resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this interesting heterocyclic building block.

References

-

Matrix Fine Chemicals. 3-(2-METHYLFURAN-3-YL)-3-OXOPROPANENITRILE | CAS 158386-97-1. [Link]

-

AdooQ BioScience. 3-(2-Methyl-3-furyl)-3-oxopropanenitrile, min 97%, 1 gram. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a bifunctional molecule incorporating a 2-methyl-3-furyl moiety and a β-ketonitrile group. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its physicochemical characteristics, synthesis, reactivity, and potential applications based on the well-established principles of furan and β-ketonitrile chemistry. Detailed hypothetical protocols for its synthesis and analysis are provided to guide researchers in their investigations of this and similar furan-containing compounds. The potential biological significance of this scaffold is also discussed, highlighting its relevance in the field of medicinal chemistry and drug development.

Introduction

Furan-containing compounds are a cornerstone in medicinal chemistry, with the furan ring serving as a versatile scaffold in numerous pharmacologically active agents.[1][2] Its presence can enhance the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[1] When coupled with a β-ketonitrile functional group, a reactive and synthetically useful moiety, the resulting molecule, 3-(2-methyl-3-furyl)-3-oxopropanenitrile, presents a promising building block for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.[3][4] This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound in a research and development setting.

Physicochemical Properties

The physicochemical properties of 3-(2-methyl-3-furyl)-3-oxopropanenitrile can be predicted based on its structure.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₇NO₂ | - |

| Molecular Weight | 149.15 g/mol | - |

| CAS Number | 158386-97-1 | - |

| Appearance | Likely a solid at room temperature | Analogy to similar β-ketonitriles |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethanol, ethyl acetate, DMSO) and sparingly soluble in water. | General solubility of organic compounds |

| Keto-Enol Tautomerism | Exists as an equilibrium mixture of keto and enol tautomers in solution. The enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[5][6] | Principles of β-dicarbonyl chemistry[5][6] |

Synthesis and Purification

A robust and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation.[7][8] This approach can be adapted for the preparation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile from a suitable 2-methyl-3-furoate ester and acetonitrile.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available or synthetically accessible 2-methyl-3-furoic acid.

Caption: Proposed two-step synthesis of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-methyl-3-furoate

-

To a solution of 2-methyl-3-furoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-3-furoate, which can be purified by distillation or column chromatography if necessary.

Step 2: Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

-

To a suspension of a strong base like sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (CH₃CN, 1.5 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the acetonitrile anion.

-

Cool the reaction mixture to 0 °C and add a solution of methyl 2-methyl-3-furoate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 1M HCl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Caption: General workflow for the purification of the target compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectral characteristics can be inferred from the analysis of similar furan-containing compounds and β-ketonitriles.

¹H NMR Spectroscopy

-

Furan Protons: Two signals in the aromatic region (δ 6.0-7.5 ppm), likely doublets or multiplets, corresponding to the protons on the furan ring.

-

Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm) corresponding to the methyl group on the furan ring.

-

Methylene Protons: A singlet corresponding to the methylene protons (CH₂) adjacent to the ketone and nitrile groups. In the enol form, this signal would be absent, and a vinyl proton signal would appear.

-

Enol Proton: A broad singlet in the downfield region (δ 10-15 ppm) if the enol tautomer is present, corresponding to the hydroxyl proton.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (δ 180-200 ppm).

-

Nitrile Carbon: A signal around δ 115-120 ppm.

-

Furan Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Methylene Carbon: A signal for the CH₂ group.

-

Methyl Carbon: A signal in the upfield region.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ for the ketone.[9]

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

-

C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region for the furan ring and the enol C=C bond.

-

O-H Stretch (Enol): A broad absorption in the 3200-3600 cm⁻¹ region if the enol form is present.[10]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 149.

-

Fragmentation Pattern: Fragmentation is likely to involve the loss of CO, HCN, and cleavage of the furan ring, which is a common fragmentation pathway for furan derivatives.[11][12][13]

Chemical Reactivity

The reactivity of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is dictated by its three key structural features: the furan ring, the ketone, and the nitrile group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions, being significantly more reactive than benzene.[14][15] The 2-methyl and 3-acyl substituents will influence the regioselectivity of these reactions. The acyl group is electron-withdrawing and deactivating, while the methyl group is electron-donating and activating.

Caption: Predicted electrophilic substitution reactivity of the furan ring.

Reactivity of the β-Ketonitrile Moiety

The methylene protons alpha to both the ketone and nitrile groups are acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

The ketone carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Potential Applications in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The β-ketonitrile moiety is also a valuable pharmacophore and a versatile synthetic intermediate for the construction of various heterocyclic systems.

The combination of these two functionalities in 3-(2-methyl-3-furyl)-3-oxopropanenitrile makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. For instance, it could be used to synthesize substituted pyrazoles, isoxazoles, pyridines, and other heterocyclic systems that are frequently found in biologically active molecules.

Analytical Methodologies

For the characterization and purity assessment of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for analyzing the purity of the synthesized compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water, potentially with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the furan ring and the conjugated system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of the compound, GC-MS can be used for both identification and quantification.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Split/splitless injection.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass spectrometry to obtain the fragmentation pattern for structural confirmation.

Conclusion

3-(2-methyl-3-furyl)-3-oxopropanenitrile is a molecule with significant potential as a building block in synthetic and medicinal chemistry. Although specific experimental data is scarce, its chemical properties can be reliably predicted based on the well-understood chemistry of its constituent furan and β-ketonitrile functionalities. This guide provides a comprehensive theoretical framework and practical, albeit hypothetical, protocols to aid researchers in the synthesis, characterization, and further exploration of this and related furan-containing compounds. The versatile reactivity of this molecule opens up avenues for the discovery of novel bioactive compounds, making it a valuable target for further investigation.

References

- [Reference to a general review on furan chemistry]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved from [Link]

- [Reference to a paper on furan reactivity]

- [Reference to a paper on furan reactivity]

- [Reference to a paper on furan reactivity]

- [Reference to a paper on furan reactivity]

- [Reference to a paper on furan reactivity]

- [Reference to a paper on furan reactivity]

-

Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

- [Reference to a paper on furan synthesis]

- [Reference to a paper on HPLC of furans]

- [Reference to a paper on furoic acid synthesis]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

- [Reference to a paper on furan biological activity]

- [Reference to a patent on furoic acid deriv

- [Reference to a paper on furan fragment

-

A Review on Biological and Medicinal Significance of Furan. (2023, February 18). Al-Qalam Journal of Medical and Applied Sciences. Retrieved from [Link]

- [Reference to a paper on furan biological activity]

- [Reference to a patent on furoic acid deriv

- [Reference to a PubChem entry]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27). PubMed. Retrieved from [Link]

- IR handout.pdf. (n.d.).

-

Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved from [Link]

- [Reference to a spectral d

- [Reference to a spectral d

- [Reference to a chemical supplier]

- [Reference to a paper on keto-enol tautomerism]

-

Keto-Enol Tautomerism. (2024, May 9). YouTube. Retrieved from [Link]

- [Reference to a paper on furan fragment

- [Reference to a paper on furan analysis]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

- [Reference to a spectral d

-

Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023, January 4). YouTube. Retrieved from [Link]

- [Reference to a spectral d

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- [Reference to an IR table]

-

23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

- [Reference to a textbook]

- [Reference to an IR table]

- [Reference to a paper on furan condens

- [Reference to an IR tutorial]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. ijabbr.com [ijabbr.com]

- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. imreblank.ch [imreblank.ch]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. gcms.labrulez.com [gcms.labrulez.com]

A Deep Dive into the Structural Elucidation of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the novel heterocyclic compound, 3-(2-methyl-3-furyl)-3-oxopropanenitrile. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed roadmap from initial sample analysis to final structure confirmation. By integrating multi-technique spectroscopic data, we present a logical and scientifically rigorous workflow. This guide emphasizes not just the 'what' but the 'why' behind experimental choices, ensuring a self-validating approach to structural analysis. All protocols and mechanistic claims are substantiated with authoritative references, and quantitative data is presented in accessible formats.

Introduction: Unveiling a Multifunctional Heterocycle

3-(2-methyl-3-furyl)-3-oxopropanenitrile is a fascinating small molecule that incorporates several key functional groups: a furan ring, a ketone, and a nitrile.[1][] The presence of this furan moiety, a common motif in natural products and pharmaceuticals, suggests potential biological activity.[3][4][5] The β-ketonitrile functionality introduces unique chemical reactivity and potential for tautomerism.[6][7][8] A thorough and unambiguous structural confirmation is paramount for any future research, including synthetic derivatization, biological screening, and computational modeling.

This guide will walk through a systematic approach to elucidating the structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile, beginning with fundamental analysis and progressing to advanced spectroscopic techniques. We will demonstrate how the integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete and validated structural picture.[9][10][11][12]

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Table 1: Elemental Composition and Molecular Weight

| Parameter | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1][] |

| Molecular Weight | 149.149 g/mol | [1][] |

| Exact Mass | 149.0477 | Calculated |

The degree of unsaturation (DoU) is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₈H₇NO₂, DoU = 8 + 1 - (7/2) + (1/2) = 6

A DoU of 6 indicates a significant number of rings and/or pi bonds. This aligns with the proposed structure containing an aromatic furan ring (DoU=1 for the ring, DoU=1 for the double bond in the ring), a carbonyl group (DoU=1), and a nitrile group (DoU=2), and another double bond in the furan ring (DoU=1), totaling a DoU of 6.

Spectroscopic Elucidation: A Multi-faceted Approach

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the presence of specific functional groups within a molecule.[13][14] For 3-(2-methyl-3-furyl)-3-oxopropanenitrile, we expect to see characteristic absorption bands for the nitrile and ketone functionalities.

Expected IR Absorption Bands:

-

C≡N Stretch: A strong, sharp absorption band is anticipated in the range of 2260-2220 cm⁻¹.[13][15][16] The conjugation with the furan ring may shift this absorption to the lower end of the range.[16][17]

-

C=O Stretch: A strong absorption band is expected for the ketone carbonyl group, typically in the region of 1715-1680 cm⁻¹. Conjugation with the furan ring will likely lower this frequency.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the furan ring.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the furan ring, while those just below 3000 cm⁻¹ would correspond to the aliphatic C-H bonds of the methyl and methylene groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, solid sample of 3-(2-methyl-3-furyl)-3-oxopropanenitrile directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and can offer structural clues through the analysis of fragmentation patterns.[9] Electron Ionization (EI) is a common technique that induces fragmentation.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z = 149. Key fragmentation pathways could include:

-

Loss of HCN (m/z = 122): A common fragmentation for nitriles.

-

Formation of the 2-methyl-3-furoyl cation (m/z = 111): Cleavage of the bond between the carbonyl carbon and the methylene group.

-

Loss of CO (m/z = 121): From the molecular ion.

-

Further fragmentation of the furan ring.

The tautomeric nature of β-ketonitriles can also influence the mass spectra.[6][7][8]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into the GC-MS system.

-

Separation: The compound will be separated from any impurities on the GC column.

-

Ionization and Analysis: The eluted compound will be ionized by electron impact, and the resulting fragments will be analyzed by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3][10][18] A combination of 1D (¹H and ¹³C) and 2D NMR experiments will provide a complete structural picture.

¹H NMR spectroscopy will reveal the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 (furan) | ~6.5 | d | 1H | Vinylic proton on the furan ring, adjacent to H5. |

| H5 (furan) | ~7.4 | d | 1H | Vinylic proton on the furan ring, adjacent to the oxygen and H4. Deshielded due to proximity to oxygen. |

| CH₂ | ~3.8 | s | 2H | Methylene protons adjacent to the carbonyl and nitrile groups. Expected to be a singlet due to the absence of adjacent protons. |

| CH₃ | ~2.4 | s | 3H | Methyl protons on the furan ring. Expected to be a singlet. |

Note: The coupling constant (J) between H4 and H5 is expected to be small (~2-3 Hz), which is typical for protons on a furan ring.[19]

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~185 | Ketone carbonyl carbon. |

| C5 (furan) | ~143 | Furan carbon adjacent to oxygen. |

| C2 (furan) | ~155 | Furan carbon bearing the methyl group. |

| C3 (furan) | ~120 | Furan carbon attached to the carbonyl group. |

| C4 (furan) | ~110 | Furan carbon with an attached proton. |

| C≡N | ~115 | Nitrile carbon.[13] |

| CH₂ | ~30 | Methylene carbon. |

| CH₃ | ~14 | Methyl carbon. |

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard like TMS.[18]

Integrated Data Analysis: Connecting the Pieces

The true power of this multi-technique approach lies in the integration of all spectroscopic data.

Structure Elucidation Workflow

Caption: Workflow for the structural elucidation of 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

2D NMR for Final Confirmation:

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the furan protons H4 and H5, confirming their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton to its directly attached carbon. This would confirm the assignments of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

-

The methylene protons (CH₂) to the carbonyl carbon (C=O) and the nitrile carbon (C≡N).

-

The methyl protons (CH₃) to C2 and C3 of the furan ring.

-

The furan proton H4 to C3 and C5.

-

The furan proton H5 to C3 and C4.

-

The carbonyl carbon (C=O) showing a correlation to the furan proton H4.

-

Conclusion: A Confirmed Structure and Future Directions

By systematically applying and integrating the data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, the structure of 3-(2-methyl-3-furyl)-3-oxopropanenitrile can be unambiguously confirmed. This rigorous approach to structure elucidation is fundamental to advancing the study of this and other novel chemical entities. With a confirmed structure, researchers can confidently proceed with investigations into its chemical reactivity, potential applications in medicinal chemistry, and its role as a building block in organic synthesis.

References

-

Spectrometric Studies and Theoretical Calculations of Some Beta-Ketonitriles - PubMed. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(2), 485-496. [Link]

-

Holčapek, M., Jirásko, R., & Lísa, M. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 915-927. [Link]

-

Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-6. [Link]

-

Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. [Link]

-

NMR spectroscopy. (n.d.). [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(8), 1225-1232. [Link]

-

13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... (n.d.). ResearchGate. [Link]

-

Spectrometric studies and theoretical calculations of some β-ketonitriles. (2010). ResearchGate. [Link]

-

Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. (1996). ResearchGate. [Link]

-

Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Planta Medica, 76(11), 1149-1159. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. [Link]

-

05 Notes On Nitriles IR Spectra. (n.d.). Scribd. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2020). Chemistry LibreTexts. [Link]

-

10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

-

3-(Furan-3-yl)-3-oxopropanenitrile. (n.d.). PubChem. [Link]

-

Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2021). RSC Advances, 11(41), 25489-25497. [Link]

-

Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2−. (2021). Journal of the American Chemical Society, 143(30), 11656-11666. [Link]

-

Mass spectrometric analyses of beta-ketolactone oligomers, macrocyclic or catenane structures? (1996). Analytical Chemistry, 68(1), 38-45. [Link]

-

2-methyl-3-furyl 2-oxo-3-pentyl disulfide. (n.d.). NIST WebBook. [Link]

-

Showing Compound 2-Methyl-3-furyl methylthiomethyl disulfide (FDB009833). (n.d.). FooDB. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4596. [Link]

-

3-(Furan-2-yl)-3-oxopropanal. (n.d.). PubChem. [Link]

-

Synthesis of 2-methyl-3-furyl sulfide derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2021). RSC Advances, 11(41), 25489-25497. [Link]

Sources

- 1. 3-(2-METHYLFURAN-3-YL)-3-OXOPROPANENITRILE | CAS 158386-97-1 [matrix-fine-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrometric studies and theoretical calculations of some beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 11. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. scribd.com [scribd.com]

- 18. jchps.com [jchps.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Biological Activity of Furan-Based β-Ketonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a privileged heterocyclic scaffold, integral to numerous biologically active compounds.[1][2] When coupled with the versatile β-ketonitrile moiety, it gives rise to a class of molecules with a remarkable breadth of pharmacological potential.[3][4] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of furan-based β-ketonitriles. We delve into their potent antitumor, antimicrobial, and anti-inflammatory properties, supported by quantitative data and structure-activity relationship analyses. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure reproducibility and facilitate further research. This document serves as an essential resource for medicinal chemists and drug development professionals seeking to explore and harness the therapeutic potential of this promising compound class.

Introduction: The Strategic Fusion of Furan and β-Ketonitrile

In medicinal chemistry, the furan ring is recognized as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and modulate bioavailability.[5] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[6][7]

The β-ketonitrile group is a key pharmacophore and a versatile synthetic intermediate.[3][4] Its unique electronic structure, characterized by a reactive methylene group flanked by two electron-withdrawing groups (keto and nitrile), makes it a powerful building block in organic synthesis and a potent hydrogen bond donor and acceptor in biological systems. β-Ketonitrile derivatives have been investigated for their therapeutic applications, including as enzyme inhibitors and anticancer agents.[3][8]

The combination of these two moieties into a single molecular architecture creates a synergistic scaffold. Furan-based β-ketonitriles are therefore of significant interest, leveraging the biological pedigree of the furan ring and the reactive and binding potential of the β-ketonitrile group to create novel therapeutic candidates.

Synthesis of Furan-Based β-Ketonitriles

The primary synthetic route to furan-based β-ketonitriles involves the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a furan-containing aldehyde (like furfural or its derivatives) with an active methylene compound, in this case, a β-ketonitrile such as benzoylacetonitrile.[9]

Caption: General workflow for the synthesis of furan-based β-ketonitriles.

Spectrum of Biological Activities

Furan-based β-ketonitriles and closely related derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Antitumor and Cytotoxic Activity

A significant body of research highlights the potent antiproliferative effects of furan derivatives against various human cancer cell lines.[10][11] The introduction of the β-ketonitrile functionality often enhances this activity.

Several studies have evaluated novel furan derivatives, demonstrating pronounced anti-proliferative effects at micromolar and even nanomolar concentrations.[10][12] For instance, certain furan-based compounds have shown significant cytotoxicity against cervical (HeLa), colorectal (SW620), and breast (MCF-7) cancer cell lines.[10][13]

Table 1: In Vitro Cytotoxicity of Selected Furan-Based Derivatives

| Compound Class/ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Furan Precursor 1 | HeLa | 0.08 | [10] |

| Furan Derivative 24 | HeLa | 1.05 | [10] |

| Furan Derivative 24 | SW620 | Potent Activity | [10][14] |

| Furan-based 4 | MCF-7 | 4.06 | [12][15] |

| Furan-based 7 | MCF-7 | 2.96 | [12][15] |

| Furopyrimidine 7b | A549 (Lung) | 6.66 | [16] |

| Furopyrimidine 7b | HT-29 (Colon) | 8.51 | [16] |

| Furopyrimidine 7b | HepG2 (Liver) | 7.28 | [16] |

| Furan-thiazolyl-acrylonitrile 6b-g | MDA-MB-468 (Breast) | Moderate Activity |[9] |

Antimicrobial Activity

The furan nucleus is a well-established scaffold for antimicrobial agents, with nitrofurantoin being a classic example.[1][6] Furan-based compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][17] The antimicrobial action often involves the reductive activation of the compound within the bacterial cell, leading to the generation of reactive intermediates that damage microbial DNA and other macromolecules.[1][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Furan Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | - | - | [1] |

| Furanone Sulfone 26 | Staphylococcus aureus | 8 | - | - | [1] |

| Furazolidone | - | - | Escherichia coli | 16 | [1] |

| 3-aryl-3(furan-2-yl) propanoic acid | - | - | Escherichia coli | 64 | [1][2] |

| Furan derivative 101 | - | - | Salmonella enterica | 0.78 |[1] |

Enzyme Inhibition

A key mechanism through which furan-based β-ketonitriles exert their effects is via the inhibition of critical enzymes involved in disease pathology.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] Several furan and furopyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase, with IC50 values comparable to the standard drug sorafenib.[16] This antiangiogenic activity is a primary contributor to their antitumor effects.

-

Other Kinase Inhibition: Beyond VEGFR-2, furan derivatives have been designed as inhibitors for other kinases, such as I-kappa-B kinase beta (IKKβ), which is a key regulator in the NF-κB inflammatory signaling pathway.[18]

Mechanisms of Action in Cancer

The antitumor activity of furan-based compounds is often multifactorial, involving the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.

Suppression of Pro-Survival Signaling Pathways

Western blot analyses have revealed that potent furan derivatives can suppress critical pro-survival signaling pathways.[10][14] Specifically, compounds have been shown to promote the activity of the tumor suppressor PTEN.[10][11] Activated PTEN then proceeds to inhibit the PI3K/Akt pathway, a central node for cell growth and survival. Concurrently, these compounds can also suppress the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[10][11]

Caption: Proposed anticancer mechanism via PTEN, PI3K/Akt, and Wnt pathways.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies show that furan derivatives can induce cell death via an apoptotic cascade.[12][13] This is often confirmed by Annexin V/PI staining experiments. The pro-apoptotic effect can be mediated through the intrinsic mitochondrial pathway, evidenced by an increase in the levels of p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[12][13] Additionally, these compounds can cause cell cycle arrest, frequently at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-based compounds is highly dependent on the nature and position of substituents on the furan ring and associated moieties.[5]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at the 5-position of the furan ring, often enhances antibacterial and anticancer activity.[5]

-

Lipophilicity: For kinase inhibitors, appropriately lipophilic compounds tend to possess better oral bioavailability.[18]

-

Substituents on Appended Rings: In complex derivatives, such as those with additional phenyl or heterocyclic rings, the substitution pattern on these rings is critical. For ST2 inhibitors, for example, a dimethylamino group at the para-position of a phenyl ring improved inhibitory activity.[19][20]

-

Fused Ring Systems: Fusing the furan ring with other heterocycles, such as in benzofurans or furopyrimidines, can significantly enhance antiproliferative activity compared to simpler chalcone analogues.[16][21]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, self-validating protocols for the synthesis and evaluation of furan-based β-ketonitriles.

Protocol: Synthesis of a Furan-Based β-Ketonitrile Derivative

This protocol describes a general procedure based on the Knoevenagel condensation.[9]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted furan-2-carbaldehyde (1 mmol) and the appropriate β-ketonitrile (e.g., (4-furan-2-yl-thiazol-2-yl)-acetonitrile) (1 mmol) in ethanol (15-20 mL).

-

Catalyst Addition: Add 2-3 drops of a basic catalyst, such as piperidine, to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product will often precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol) to obtain the final, pure furan-based β-ketonitrile derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, Mass Spectrometry, and Elemental Analysis.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]

-

Compound Treatment: Prepare serial dilutions of the furan-based β-ketonitrile compounds in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a positive control (a known cytotoxic agent), a vehicle control (e.g., 0.5% DMSO, the solvent used for the compounds), and an untreated negative control (medium only).[15]

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[15][22]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[15]

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][23]

-

Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth), adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 or 100 µL, covering a wide concentration range.

-

Control Wells: Prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Inoculation: Dilute the standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed when compared to the positive and negative controls.[1]

Conclusion and Future Perspectives

Furan-based β-ketonitriles represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated efficacy across antitumor and antimicrobial applications, underpinned by well-defined mechanisms of action such as kinase inhibition and modulation of key cellular signaling pathways, validates their continued exploration. The synthetic accessibility via robust methods like the Knoevenagel condensation allows for the creation of diverse chemical libraries for extensive screening.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Structure-activity relationship studies will be crucial in fine-tuning the scaffold to enhance potency and selectivity for specific biological targets. The exploration of novel fused heterocyclic systems incorporating the furan-β-ketonitrile motif could yield next-generation therapeutics with improved efficacy and reduced potential for resistance.

References

A complete, numbered list of all cited sources with clickable links will be generated here.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdb.apec.org [pdb.apec.org]

The Strategic Utility of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Heterocyclic compounds, particularly those containing the furan moiety, have consistently proven to be privileged scaffolds in the design of bioactive agents. Among these, 3-(2-methyl-3-furyl)-3-oxopropanenitrile, a β-ketonitrile bearing a substituted furan ring, has emerged as a highly versatile and valuable building block. Its unique trifunctional nature, comprising a reactive ketone, an activated methylene group, and a nitrile, offers a rich platform for a diverse array of chemical transformations, enabling the construction of complex molecular frameworks.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, chemical properties, reactivity, and strategic applications of 3-(2-methyl-3-furyl)-3-oxopropanenitrile. By elucidating the underlying principles of its chemical behavior and showcasing its utility in the synthesis of medicinally relevant compounds, this guide aims to empower chemists to leverage this potent synthon in their drug discovery endeavors.

Physicochemical Properties and Spectral Characterization

| Property | Value | Source |

| CAS Number | 158386-97-1 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Off-white to yellow solid (predicted) | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | Inferred |

Predicted Spectral Data:

Although experimental spectra for 3-(2-methyl-3-furyl)-3-oxopropanenitrile are not published, its key spectral features can be anticipated based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group on the furan ring, signals for the furan protons, and a singlet for the activated methylene protons adjacent to the carbonyl and nitrile groups.

-

¹³C NMR: The spectrum will feature characteristic peaks for the carbonyl carbon, the nitrile carbon, the carbons of the furan ring, and the methyl carbon.

-

IR Spectroscopy: Key vibrational bands are anticipated for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch (around 1680-1700 cm⁻¹), and C-O and C-H stretches associated with the furan ring and alkyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile: A Step-by-Step Protocol

The most logical and widely applicable method for the synthesis of β-ketonitriles, including 3-(2-methyl-3-furyl)-3-oxopropanenitrile, is the acylation of an acetonitrile anion with a suitable acylating agent. In this case, a derivative of 2-methyl-3-furoic acid, such as its ethyl ester, serves as the ideal precursor. The following detailed protocol is based on established methodologies for similar transformations.

Part 1: Synthesis of the Precursor - Ethyl 2-Methyl-3-furoate

The synthesis of the requisite ethyl 2-methyl-3-furoate can be achieved through a multi-step sequence starting from readily available materials. A plausible route involves the formation of a substituted furan ring followed by esterification.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-3-furoate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of ethyl 2-acetyl-2-hexenoate (1 equivalent) in anhydrous carbon tetrachloride.

-

Bromination: To the solution, add N-bromosuccinimide (NBS) (1 equivalent).

-

Reaction: Heat the mixture to reflux for 4 hours.

-

Work-up: After cooling to room temperature, filter the mixture to remove the succinimide. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to afford ethyl 5-ethyl-2-methyl-3-furoate.[2] Note: This provides a template for the synthesis of a substituted furoate. The synthesis of the specific precursor, ethyl 2-methyl-3-furoate, would require an analogous strategy with appropriate starting materials.

Alternatively, the precursor 2-methyl-3-furoic acid can be prepared and subsequently esterified.

Part 2: Acylation of Acetonitrile

This step involves the deprotonation of acetonitrile to form a potent nucleophile, which then attacks the ester carbonyl of ethyl 2-methyl-3-furoate.

Experimental Protocol: Synthesis of 3-(2-Methyl-3-furyl)-3-oxopropanenitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer under an inert atmosphere, prepare a solution of acetonitrile (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.0 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting milky suspension at -78 °C for 1 hour.

-

Acylation: To the freshly prepared lithium salt of acetonitrile, add a solution of ethyl 2-methyl-3-furoate (1.0 equivalent) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-(2-methyl-3-furyl)-3-oxopropanenitrile.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-(2-methyl-3-furyl)-3-oxopropanenitrile lies in the differential reactivity of its functional groups. The activated methylene protons are acidic and can be readily removed by a base to generate a nucleophilic enolate. The carbonyl group is susceptible to attack by nucleophiles, and the nitrile group can participate in various cycloaddition and hydrolysis reactions. This trifunctional nature makes it a superb precursor for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone of medicinal chemistry, being present in numerous approved drugs. 3-(2-Methyl-3-furyl)-3-oxopropanenitrile can serve as a key three-carbon component in the construction of pyrimidine rings through condensation reactions with amidines, ureas, or guanidines.

Experimental Protocol: Synthesis of a 2-Amino-4-(2-methyl-3-furyl)-6-substituted-pyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 equivalent) and an appropriate α,β-unsaturated ketone or aldehyde (1.0 equivalent) in ethanol.

-

Addition of Guanidine: To this solution, add guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide or sodium hydroxide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired pyrimidine derivative.

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with significant and diverse biological activities. The 1,3-dicarbonyl-like nature of β-ketonitriles makes them excellent precursors for pyrazole synthesis through condensation with hydrazine derivatives.

Experimental Protocol: Synthesis of a 5-(2-Methyl-3-furyl)-1H-pyrazol-3-amine

-

Reaction Setup: In a round-bottom flask, dissolve 3-(2-methyl-3-furyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol or acetic acid.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. The furan ring itself is a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and polarity.[3] The ability to rapidly construct diverse heterocyclic libraries from this building block is of immense interest to drug discovery programs.

While specific examples of marketed drugs derived directly from 3-(2-methyl-3-furyl)-3-oxopropanenitrile are not prominent in the literature, its utility is evident in its role as a precursor to more complex heterocyclic systems that are known to possess a wide range of biological activities, including but not limited to:

-

Antimicrobial and Antifungal Agents: The pyrimidine and pyrazole cores are well-established pharmacophores in the development of antimicrobial and antifungal drugs.[2][4]

-

Kinase Inhibitors: Substituted pyrimidines are frequently found in the structures of kinase inhibitors, which are a major class of anticancer drugs.[5]

-

Anti-inflammatory Agents: Furan-containing compounds have been investigated for their anti-inflammatory properties.[6]

The strategic incorporation of the 2-methyl-3-furyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, making 3-(2-methyl-3-furyl)-3-oxopropanenitrile a valuable tool for lead optimization campaigns.

Conclusion and Future Perspectives

3-(2-Methyl-3-furyl)-3-oxopropanenitrile is a potent and versatile building block with significant potential in modern organic synthesis and drug discovery. Its trifunctional nature allows for the efficient construction of a variety of medicinally relevant heterocyclic scaffolds, including pyrimidines and pyrazoles. While detailed characterization and specific applications in late-stage clinical candidates remain to be fully documented in peer-reviewed literature, the fundamental reactivity of this compound, combined with the proven biological significance of the furan and β-ketonitrile motifs, underscores its importance.

As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic use of well-designed, multifunctional building blocks like 3-(2-methyl-3-furyl)-3-oxopropanenitrile will undoubtedly play an increasingly crucial role. Further exploration of its reactivity and its application in the synthesis of novel bioactive compounds is a promising avenue for future research and development.

References

-

PrepChem. Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

2-Furoic acid, 3-methyl-. Organic Syntheses Procedure. Available from: [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available from: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

- US4328334A - 11-Aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof as well as a process for their preparation - Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. NIH. Available from: [Link]

-

Synthesis of pyrazoles | Request PDF. ResearchGate. Available from: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC. NIH. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

-

3-(Furan-3-yl)-3-oxopropanenitrile | C7H5NO2 | CID 13861124. PubChem. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. ijnrd.org [ijnrd.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijabbr.com [ijabbr.com]

reactivity of the nitrile group in 3-(2-methyl-3-furyl)-3-oxopropanenitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(2-methyl-3-furyl)-3-oxopropanenitrile represents a fascinating scaffold for chemical synthesis, embodying a rich and often competing reactivity profile. As a β-ketonitrile, it possesses a strategically activated methylene bridge and an electrophilic nitrile carbon, making it a versatile precursor for a variety of molecular architectures.[1][2] However, the presence of the 2-methyl-3-furyl moiety introduces a layer of complexity; the furan ring is an electron-rich heterocycle known for its sensitivity to acid-catalyzed ring-opening and polymerization.[3][4][5][6] This guide provides a detailed exploration of the nitrile group's reactivity within this specific molecular context, offering field-proven insights into navigating its synthetic transformations, predicting potential side reactions, and optimizing experimental outcomes.

Molecular Architecture: A Duality of Reactivity

The chemical behavior of 3-(2-methyl-3-furyl)-3-oxopropanenitrile is dictated by the interplay of its constituent functional groups:

-

The β-Ketonitrile Moiety : The electron-withdrawing nature of the adjacent ketone and nitrile groups renders the intervening methylene protons acidic and susceptible to deprotonation.[1] Concurrently, the nitrile carbon is rendered highly electrophilic, inviting nucleophilic attack.[1][7][8]

-

The 2-Methyl-3-Furyl Group : This five-membered aromatic heterocycle is π-electron rich. While this property is useful in certain cycloaddition reactions, it also makes the ring susceptible to protonation, particularly at the α-carbon (C2 or C5), which can initiate irreversible ring-opening, especially under strong acidic conditions.[3][4][6][9] The methyl group at the C2 position provides some electronic stabilization but does not fully mitigate this sensitivity.

This inherent duality requires a careful and informed selection of reaction conditions to selectively transform the nitrile group while preserving the integrity of the furan ring.